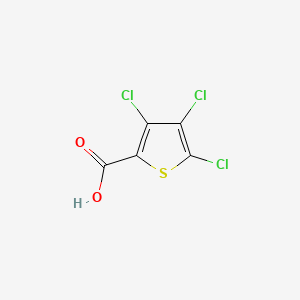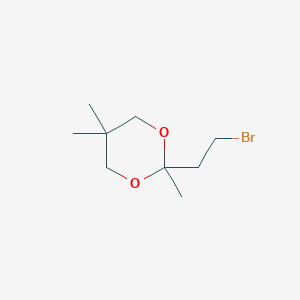
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
概要
説明
準備方法
The synthesis of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves the chlorination of 1,4,5,8-naphthalenetetracarboxylic acid in the presence of alkali metal hydroxides, carbonates, acetates, or phosphates . The reaction is carried out in an aqueous solution at a pH range of 4 to 6.5, preferably between 5 and 6, and at temperatures between 10°C and 70°C, with an optimal range of 30°C to 40°C . The chlorination can be achieved using gaseous chlorine or sodium hypochlorite .
化学反応の分析
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium dichromate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is primarily used in the synthesis of vat dyes, which are important in the textile industry for dyeing cotton and other fibers . Additionally, it serves as an intermediate in the production of various organic compounds and materials used in research and industrial applications .
作用機序
The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves its reactivity as an anhydride. The compound can undergo hydrolysis to form the corresponding diacid, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar compounds to 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride include:
4,5-Dibromonaphthalene-1,8-dicarboxylic anhydride: Similar in structure but with bromine atoms instead of chlorine.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications in dye synthesis and other industrial processes .
特性
IUPAC Name |
8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSWROAHPQGTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399212 | |
| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-14-3 | |
| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
